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Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of human tumor tissue

into immunodeficient mice, have emerged as a pivotal platform in preclinical cancer research.

These models more accurately recapitulate the heterogeneity and microenvironment of patient

tumors compared to traditional cell line-derived xenografts. Valspodar (PSC 833), a potent,

non-immunosuppressive cyclosporine D analog, is a second-generation inhibitor of P-

glycoprotein (P-gp or ABCB1), a key transporter protein implicated in multidrug resistance

(MDR). This document provides detailed application notes and protocols for the utilization of

Valspodar in PDX models to investigate and overcome chemotherapy resistance.

Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of

chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration

and efficacy. Valspodar competitively binds to P-gp, inhibiting its function and restoring the

cytotoxic effects of co-administered anticancer drugs.
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Mechanism of P-glycoprotein (P-gp) Inhibition by Valspodar
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Caption: P-gp Inhibition by Valspodar

Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the

efficacy of Valspodar in combination with chemotherapeutic agents in mouse models. While

these studies primarily utilized cell line-derived xenografts, the data provide a strong rationale

and starting point for designing experiments in PDX models.

Table 1: Effect of Valspodar on Intracellular Drug Concentration
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Chemother
apy Agent

Cancer
Model

Valspodar
Dose

Route

Increase in
Intracellular
Drug
Concentrati
on

Reference

Daunorubicin

Pgp-positive

AML (in vivo

in patients)

10 mg/kg/24h

infusion
IV

52% increase

in AUC ratio

(leukemic

cells/plasma)

[1][2]

Mitoxantrone

MDA-MB-

435mdr

xenograft

Not specified Not specified

Increased

accumulation

to 94% of

wild-type

tumors

Paclitaxel Mouse brain Not specified Not specified

~10-fold

increase in

brain

paclitaxel

levels

[3]

Table 2: Efficacy of Valspodar in Combination Therapy in Xenograft Models
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Chemoth
erapy
Agent

Cancer
Model

Valspoda
r Dose

Chemoth
erapy
Dose

Route
Tumor
Growth
Inhibition

Referenc
e

Paclitaxel

Refractory

Ovarian

Carcinoma

5 mg/kg

qid x 12

doses

70 mg/m² Oral/IV
Limited

activity
[4]

Doxorubici

n &

Paclitaxel

Refractory

Malignanci

es

5 mg/kg

qid x 12

doses

Dox: 12.5

mg/m²,

Pac: 70

mg/m²

Oral/IV

5 partial, 2

minor

remissions

[5]

Paclitaxel

&

Carboplatin

Ovarian

Cancer

PDX

Not

specified in

direct

Valspodar

study

Paclitaxel:

15 mg/kg,

Carboplatin

: 50 mg/kg

IP

Significant

decrease

in tumor

weight

(chemo

alone)

[6]

Doxorubici

n

Doxorubici

n-resistant

Osteosarco

ma PDOX

Not

specified in

direct

Valspodar

study

Not

specified

Not

specified

Combinatio

n of

CDK4/6

and mTOR

inhibitors

reduced

tumor

volume

[7]

Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft
(PDX) Models
This protocol outlines the subcutaneous implantation of fresh human tumor tissue into

immunodeficient mice.
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Workflow for PDX Model Establishment

1. Collect Fresh Tumor Tissue
(from surgery or biopsy)

2. Process Tissue
(mince into 2-3 mm³ fragments)

3. Subcutaneous Implantation
(into flank of immunodeficient mouse)

4. Monitor Tumor Growth
(caliper measurements)

5. Passage Tumors (F1 to F2, etc.)
(when tumor reaches ~1000-1500 mm³)

6. Cryopreserve Tumor Fragments 7. Initiate Drug Efficacy Studies
(when tumors reach 100-200 mm³)

Click to download full resolution via product page

Caption: PDX Establishment Workflow

Materials:

Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice.

Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1684362?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile surgical instruments (scalpels, forceps, scissors).

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

Wound closure materials (e.g., surgical clips or sutures).

Sterile PBS and petri dishes.

Procedure:

Tumor Tissue Collection: Obtain fresh tumor tissue from surgery or biopsy under sterile

conditions. Transport the tissue to the laboratory in a sterile container with collection medium

on ice. The time from tissue collection to implantation should be minimized, ideally within 2-4

hours.

Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS

to remove any blood clots or necrotic tissue. Mince the tumor into small fragments of

approximately 2-3 mm³.

Animal Preparation and Anesthesia: Anesthetize the mouse using an approved protocol.

Shave and sterilize the implantation site on the flank of the mouse.

Implantation: Make a small incision (approximately 5 mm) in the skin. Using forceps, create a

subcutaneous pocket. Insert one tumor fragment into the pocket.

Wound Closure: Close the incision with surgical clips or sutures.

Post-operative Care and Monitoring: Monitor the mouse until it recovers from anesthesia.

Provide appropriate post-operative analgesia as per institutional guidelines. Monitor the mice

regularly for tumor growth by caliper measurements (tumor volume = (length x width²)/2).

Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize

the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and

implant fragments into new recipient mice for cohort expansion. A portion of the tumor can be

cryopreserved for future use.
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Protocol 2: In Vivo Efficacy Study of Valspodar and
Chemotherapy in PDX Models
This protocol describes a typical in vivo efficacy study to evaluate the combination of

Valspodar and a chemotherapeutic agent in established PDX models.
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Workflow for In Vivo Efficacy Study

1. Expand PDX Cohort
(sufficient number of mice with tumors)

2. Tumor Measurement & Randomization
(when tumors reach 100-200 mm³)

3. Assign to Treatment Groups
(e.g., Vehicle, Chemo alone,

Valspodar alone, Combination)

4. Administer Treatment
(according to defined schedule)

5. Monitor Tumor Growth & Animal Health
(tumor volume, body weight, clinical signs)

6. Study Endpoint
(e.g., tumor volume limit, pre-defined time)

7. Data Collection & Analysis
(tumor growth inhibition, survival)

Click to download full resolution via product page

Caption: In Vivo Efficacy Study Workflow

Materials:
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Established PDX-bearing mice with tumor volumes of 100-200 mm³.

Valspodar (formulated for in vivo administration, e.g., in a microemulsion or other suitable

vehicle).

Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) formulated for in vivo administration.

Vehicle control for both Valspodar and the chemotherapeutic agent.

Dosing equipment (e.g., gavage needles, syringes).

Procedure:

Cohort Establishment: Once PDX tumors reach an average volume of 100-200 mm³,

randomize the mice into treatment groups (typically n=8-10 mice per group).

Group 1: Vehicle control

Group 2: Chemotherapy agent alone

Group 3: Valspodar alone

Group 4: Valspodar + Chemotherapy agent

Dosing Regimen:

Valspodar: A typical oral dose for Valspodar in mice is 10 mg/kg.[8] It is often

administered 1-2 hours prior to the chemotherapeutic agent to ensure maximal P-gp

inhibition. The dosing frequency will depend on the experimental design but can be daily

or intermittent.

Chemotherapy: The dose of the chemotherapeutic agent should be carefully determined.

Due to Valspodar's inhibition of P-gp and potential effects on drug metabolism (e.g., via

CYP3A4), the dose of the co-administered drug may need to be reduced to avoid toxicity.

[2][9] For example, when combined with Valspodar, paclitaxel doses in clinical trials were

reduced.[2] A pilot dose-finding study in the specific PDX model is recommended.
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Treatment Administration: Administer drugs via the appropriate route (e.g., oral gavage for

Valspodar, intravenous or intraperitoneal for chemotherapy).

Monitoring:

Measure tumor volume with calipers 2-3 times per week.

Record body weight 2-3 times per week as an indicator of toxicity.

Observe mice daily for any clinical signs of distress.

Study Endpoint: The study may be terminated when tumors in the control group reach a

predetermined size (e.g., 2000 mm³), after a fixed duration, or if signs of excessive toxicity

are observed.

Data Analysis:

Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle

control.

Analyze survival data using Kaplan-Meier curves.

At the end of the study, tumors can be harvested for further analysis (e.g., histology,

biomarker analysis).

Conclusion
The use of Valspodar in patient-derived xenograft models provides a powerful tool to study

and potentially overcome multidrug resistance in a clinically relevant setting. The protocols

provided herein offer a framework for researchers to design and execute robust preclinical

studies. Careful consideration of dosing and potential toxicities is crucial for the successful

implementation of these experiments. The insights gained from such studies can significantly

contribute to the development of more effective cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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